2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine
Overview
Description
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine is a chemical compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine typically involves the cyclocondensation of appropriate amino components with suitable reagents. One common method involves the reaction of aminobenzophenones with dimethyl 2-oxoglutaconate or methyl 4-oxo-2-pentenoate in dichloromethane solution at room temperature. This reaction is followed by the addition of hydrochloric acid to dehydrate and aromatize the intermediate piperidinol derivative .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow chemistry, which allows for efficient and scalable synthesis. Continuous flow synthesis has been reported for various benzodiazepines, including diazepam and fludiazepam, and can be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminium hydride is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, fully saturated benzodiazepine derivatives, and various substituted benzodiazepines .
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other benzodiazepine derivatives.
Biology: The compound is used in studies related to neurotransmitter receptors and their modulation.
Medicine: It has potential therapeutic applications as an anxiolytic, hypnotic, and anticonvulsant agent.
Industry: The compound is used in the development of new pharmaceuticals and as a building block for more complex chemical entities
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine involves its interaction with neurotransmitter receptors, particularly the gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and hypnotic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Alprazolam: Another benzodiazepine used primarily for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its potential for selective receptor binding and modulation makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRWLCALFPKOHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649682 | |
Record name | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-79-6 | |
Record name | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886366-79-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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